5-[(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid
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Overview
Description
5-[(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes an ethyl group, a phenyl group, and an amino group attached to the thiazole ring, as well as a pentanoic acid moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting an α-aminonitrile with dithioacids or esters of dithioacids, carbon disulfide, carbon oxysulfide, or isothiocyanates under mild reaction conditions.
Introduction of the Ethyl and Phenyl Groups: The ethyl and phenyl groups can be introduced through electrophilic substitution reactions at the appropriate positions on the thiazole ring.
Attachment of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Formation of the Pentanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-[(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
5-[(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-aminothiazole derivatives: These compounds have similar structures but differ in the substituents attached to the thiazole ring.
2-aminothiazole derivatives: These compounds have an amino group at the 2-position of the thiazole ring and exhibit similar biological activities.
Thiazolidine derivatives: These compounds are reduced forms of thiazoles and have different chemical properties.
Uniqueness
5-[(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
5-[(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-2-12-15(11-7-4-3-5-8-11)18-16(22-12)17-13(19)9-6-10-14(20)21/h3-5,7-8H,2,6,9-10H2,1H3,(H,20,21)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOFWKUJLQBIMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)NC(=O)CCCC(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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